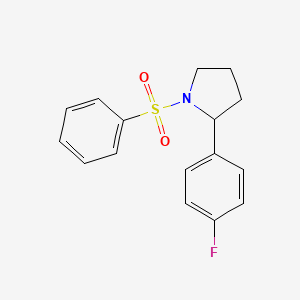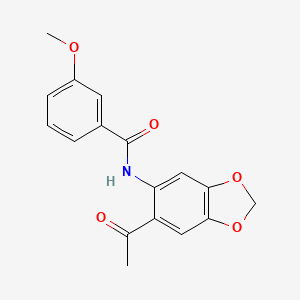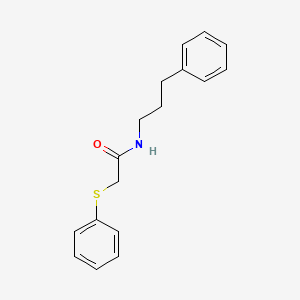amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide
Overview
Description
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as Pemetrexed, is a chemotherapy drug used in the treatment of certain types of cancer. This compound has gained significant attention in the scientific community due to its potent anti-cancer properties. In
Mechanism of Action
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide works by inhibiting several key enzymes involved in DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are essential for the production of DNA, and their inhibition ultimately leads to cell death. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide also inhibits the production of certain amino acids, which are necessary for cell growth and division.
Biochemical and Physiological Effects:
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. In addition, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide can cause skin rashes and other dermatological side effects.
Advantages and Limitations for Lab Experiments
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a potent anti-cancer agent, making it useful for studying cancer cell growth and division. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has several limitations for lab experiments. It can be toxic to normal cells, making it difficult to study its effects on cancer cells specifically. In addition, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide can be expensive, making it difficult for some labs to obtain.
Future Directions
There are several future directions for 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide research. One area of interest is the development of new 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide analogs with improved anti-cancer properties and reduced toxicity. Another area of interest is the study of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide in combination with other chemotherapy drugs, with the goal of improving treatment outcomes for cancer patients. Additionally, there is ongoing research into the use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide in the treatment of inflammatory diseases, with the goal of developing new treatments for these conditions.
Scientific Research Applications
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its anti-cancer properties. It is primarily used in the treatment of non-small cell lung cancer, mesothelioma, and certain types of breast cancer. 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide works by inhibiting several key enzymes involved in DNA synthesis, ultimately leading to cell death. In addition to its anti-cancer properties, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(4-pyridinylmethyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24(29(26,27)20-9-7-19(28-2)8-10-20)18-5-3-17(4-6-18)21(25)23-15-16-11-13-22-14-12-16/h3-14H,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDPCPAXVQQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(pyridin-4-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-{[(4-bromophenyl)amino]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4847781.png)
![methyl 2-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4847788.png)

![4-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4847804.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4847805.png)
![N-[2-(aminocarbonyl)phenyl]-7-chloro-2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4847817.png)
![N-[1-(4-isopropylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4847824.png)
![4-[({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4847840.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847854.png)
